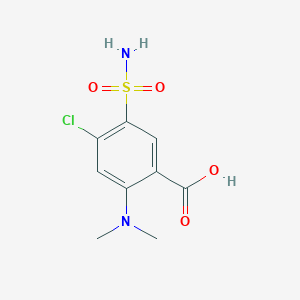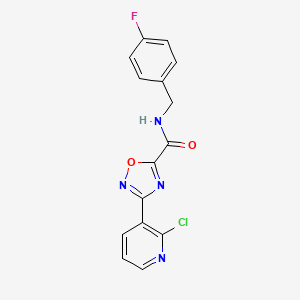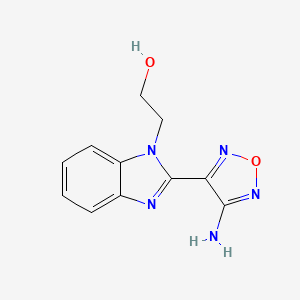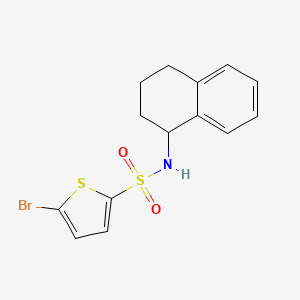![molecular formula C17H14FN3O B11483561 2-{3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11483561.png)
2-{3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a combination of phenol, triazole, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Heck reaction, where a palladium catalyst is used to couple the triazole with a fluorophenyl halide.
Phenol Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenols or triazoles.
Scientific Research Applications
2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL
- 2-{3-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs.
- Biological Activity : The fluorinated compound may exhibit different biological activities due to the unique electronic and steric effects of the fluorine atom.
Properties
Molecular Formula |
C17H14FN3O |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
2-[5-[(E)-2-(4-fluorophenyl)ethenyl]-2-methyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C17H14FN3O/c1-21-17(14-4-2-3-5-15(14)22)19-16(20-21)11-8-12-6-9-13(18)10-7-12/h2-11,22H,1H3/b11-8+ |
InChI Key |
FOKMIKRZJOHGMP-DHZHZOJOSA-N |
Isomeric SMILES |
CN1C(=NC(=N1)/C=C/C2=CC=C(C=C2)F)C3=CC=CC=C3O |
Canonical SMILES |
CN1C(=NC(=N1)C=CC2=CC=C(C=C2)F)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole](/img/structure/B11483486.png)
![ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483494.png)


![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide](/img/structure/B11483512.png)

![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-{[(2-methylfuran-3-yl)carbonyl]amino}benzoate](/img/structure/B11483529.png)
![Methyl 6-({2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11483531.png)
![N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11483533.png)




![2-[(E)-2-(3-bromophenyl)ethenyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B11483553.png)
